molecular formula C44H78O3 B095776 Cholesteryl hexadecyl carbonate CAS No. 15455-87-5

Cholesteryl hexadecyl carbonate

Cat. No.: B095776
CAS No.: 15455-87-5
M. Wt: 655.1 g/mol
InChI Key: GCKXFAZCNWKZAW-BFGJSWSOSA-N
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Description

Cholesteryl hexadecyl carbonate is a chemical compound with the molecular formula C44H78O3. It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is esterified with hexadecyl carbonate. This compound is known for its applications in various fields, including liquid crystal technology and biomedical research.

Mechanism of Action

Target of Action

The primary target of Cholesteryl Hexadecyl Carbonate is Cholesteryl Ester Transfer Protein (CETP) . CETP is a crucial protein that regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . It plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Mode of Action

This compound interacts with its target, CETP, and inhibits its function . The inhibition of CETP activity leads to a decrease in the transfer of cholesteryl esters from HDL to low-density lipoproteins (LDL), thereby reducing the amount of cholesterol esters transferred into the bloodstream . This action ultimately slows the progression of atherosclerotic cardiovascular disease (ASCVD) .

Biochemical Pathways

The action of this compound affects the cholesterol homeostasis pathway . By inhibiting CETP, it disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, which is a key process in the regulation of cholesterol levels in the body . This disruption can lead to changes in the concentrations of LDL and HDL cholesterol in the plasma, which are important factors in the development of ASCVD .

Pharmacokinetics

Related lipid nanoparticles have been shown to have a plasmatic half-life of approximately 30 minutes . These nanoparticles displayed a similar nanoparticle-driven biodistribution, indicative of their integrity during the first hours after injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of CETP by this compound results in a decrease in the transfer of cholesteryl esters from HDL to LDL . This can lead to a reduction in the amount of cholesterol esters transferred into the bloodstream, which can slow the progression of ASCVD . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other lipids and proteins in the plasma can affect the interaction of this compound with its target, CETP . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl hexadecyl carbonate can be synthesized through the esterification of cholesterol with hexadecyl chloroformate.

Biological Activity

Cholesteryl hexadecyl carbonate (CHC) is a lipid compound that has garnered attention due to its unique biological properties and potential applications in drug delivery and therapeutic interventions. This article provides a comprehensive overview of the biological activity of CHC, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of cholesterol, characterized by a hexadecyl chain and a carbonate functional group. Its synthesis typically involves the esterification of cholesterol with hexadecanol in the presence of a coupling agent. The resulting compound exhibits amphiphilic properties, making it suitable for incorporation into lipid-based formulations.

Biological Mechanisms

1. Membrane Interaction:
CHC interacts with cellular membranes due to its lipid nature, influencing membrane fluidity and permeability. This interaction is crucial for its role in drug delivery systems, where it can facilitate the encapsulation and release of therapeutic agents.

2. Cellular Uptake:
Studies have shown that CHC can enhance the uptake of various drugs in cancer cells. For instance, liposomal formulations containing CHC have demonstrated improved bioavailability and cellular internalization compared to traditional formulations .

3. Immunomodulatory Effects:
Recent research indicates that CHC may possess immunomodulatory properties. It has been observed to influence macrophage activity, promoting an immune response that could be beneficial in cancer therapies .

Study 1: Drug Delivery Efficacy

A study investigated the efficacy of CHC in enhancing the delivery of doxorubicin (DOX) to HeLa cancer cells. The results indicated that DOX-loaded micelles containing CHC showed a significantly higher cellular uptake rate compared to free DOX, leading to enhanced cytotoxic effects against cancer cells .

Formulation Cellular Uptake Rate Cytotoxicity (IC50)
Free DOX20%15 µM
DOX-loaded Micelles (CHC)70%5 µM

Study 2: Immunomodulatory Properties

In another study, CHC was incorporated into liposomal formulations aimed at modulating immune responses in rat macrophages. The findings revealed that these formulations significantly increased cytokine production, suggesting potential applications in immunotherapy .

Research Findings

  • Phase Behavior: The phase behavior of CHC has been studied extensively, revealing that it exhibits temperature-dependent molecular motions similar to other lipid compounds. This property is essential for its application in thermoresponsive drug delivery systems .
  • Toxicity Profiles: Toxicological assessments indicate that CHC is relatively non-toxic at physiologically relevant concentrations, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXFAZCNWKZAW-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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